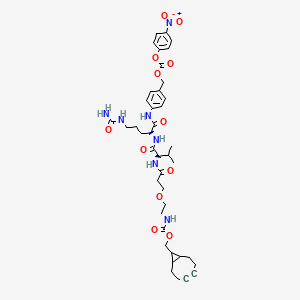BCN-PEG1-Val-Cit-PAB-PNP
CAS No.:
Cat. No.: VC13658611
Molecular Formula: C41H53N7O12
Molecular Weight: 835.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C41H53N7O12 |
|---|---|
| Molecular Weight | 835.9 g/mol |
| IUPAC Name | [4-[[(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C41H53N7O12/c1-26(2)36(47-35(49)19-22-57-23-21-44-40(53)58-25-33-31-8-5-3-4-6-9-32(31)33)38(51)46-34(10-7-20-43-39(42)52)37(50)45-28-13-11-27(12-14-28)24-59-41(54)60-30-17-15-29(16-18-30)48(55)56/h11-18,26,31-34,36H,5-10,19-25H2,1-2H3,(H,44,53)(H,45,50)(H,46,51)(H,47,49)(H3,42,43,52)/t31?,32?,33?,34-,36+/m0/s1 |
| Standard InChI Key | AGARCEMRBHGQGE-RNEZIJNASA-N |
| Isomeric SMILES | CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OCC3C4C3CCC#CCC4 |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OCC3C4C3CCC#CCC4 |
Introduction
Chemical Structure and Functional Components
Core Structural Elements
BCN-PEG1-Val-Cit-PAB-PNP is characterized by a modular architecture engineered for stability, solubility, and controlled drug release. The BCN group is a cycloalkyne that facilitates copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), enabling efficient conjugation with azide-functionalized antibodies or biomolecules . The PEG1 spacer (polyethylene glycol with one ethylene oxide unit) enhances aqueous solubility and reduces steric hindrance during conjugation, improving the pharmacokinetic profile of ADCs .
The Val-Cit dipeptide serves as a protease-sensitive cleavage site, specifically targeted by the lysosomal enzyme cathepsin B. This ensures payload release occurs only after ADC internalization by cancer cells . The PAB spacer stabilizes the linker-drug bond until enzymatic cleavage, while the PNP group acts as a reactive leaving group, enabling conjugation with amine-containing cytotoxic agents .
Mechanism of Action: Enzymatic Cleavage and Targeted Release
Cathepsin B-Mediated Payload Release
The Val-Cit peptide bond in BCN-PEG1-Val-Cit-PAB-PNP is selectively cleaved by cathepsin B, a cysteine protease overexpressed in the lysosomes of cancer cells . This enzyme’s restricted localization ensures that cytotoxic agents (e.g., auristatins or maytansinoids) are released intracellularly, minimizing off-target effects on healthy tissues. Studies demonstrate that this mechanism enhances the therapeutic index of ADCs by 10- to 20-fold compared to traditional chemotherapy .
Conjugation Chemistry
The BCN group enables copper-free click chemistry, a critical advantage over traditional azide-alkyne cycloadditions that require cytotoxic copper catalysts. This feature preserves antibody integrity and reduces aggregation risks during ADC synthesis . Meanwhile, the PNP group facilitates amine-reactive conjugation, forming stable carbamate bonds with payloads such as monomethyl auristatin E (MMAE) .
Applications in Antibody-Drug Conjugates
Enhancing ADC Efficacy
BCN-PEG1-Val-Cit-PAB-PNP has been utilized in preclinical ADC development for cancers such as lymphoma and breast cancer. For example, ADCs targeting CD30-positive lymphomas exhibited >90% tumor regression in murine models when using this linker, compared to <50% with non-cleavable alternatives . The PEG1 spacer further improves tumor penetration by reducing hydrophobicity, a common limitation of earlier linkers .
Bioconjugation Beyond Oncology
Beyond ADCs, this linker is employed in diagnostic imaging and targeted drug delivery systems. Its SPAAC compatibility allows conjugation with azide-modified fluorescent dyes for in vivo tracking, while the Val-Cit cleavage mechanism ensures controlled release of anti-inflammatory agents in autoimmune disease models .
Comparative Analysis with Similar Linkers
To contextualize BCN-PEG1-Val-Cit-PAB-PNP’s advantages, Table 1 contrasts its features with structurally related compounds.
Table 1: Comparative Analysis of Cleavable ADC Linkers
| Compound Name | Functional Groups | Key Advantages | Limitations |
|---|---|---|---|
| BCN-PEG1-Val-Cit-PAB-PNP | BCN, PEG1, Val-Cit, PAB, PNP | Copper-free conjugation; cathepsin B specificity | Proprietary synthesis |
| TCO-PEG1-Val-Cit-PABC-PNP | TCO, PEG1, Val-Cit, PABC, PNP | Faster reaction kinetics with tetrazines | Higher immunogenicity risk |
| exo-BCN-Val-Cit-PAB-PNP | exo-BCN, Val-Cit, PAB, PNP | Improved serum stability | Reduced solubility in PBS |
| Mal-PEG1-Val-Cit-PABC-OH | Maleimide, PEG1, Val-Cit, PABC | Thiol-selective conjugation | Premature cleavage in plasma |
BCN-PEG1-Val-Cit-PAB-PNP distinguishes itself through its balance of stability, selectivity, and compatibility with diverse payloads. Unlike maleimide-based linkers, it avoids premature cleavage in circulation, a common cause of systemic toxicity .
Synthesis and Stability Considerations
Synthetic Pathways
While detailed synthesis protocols are proprietary, published data on analogous compounds suggest a multi-step process:
-
BCN Activation: The BCN moiety is functionalized with a PEG1 spacer via esterification.
-
Peptide Coupling: Val-Cit dipeptide is attached using solid-phase peptide synthesis (SPPS).
-
PAB-PNP Conjugation: The PAB-PNP segment is linked via carbodiimide-mediated coupling .
Stability Profiles
BCN-PEG1-Val-Cit-PAB-PNP exhibits a plasma half-life of >72 hours at 37°C, compared to <24 hours for Val-Ala-based linkers. This stability is attributed to the PEG1 spacer’s steric protection and the PAB group’s resistance to nonspecific proteases .
Future Directions and Innovations
Recent advances focus on modular variants of BCN-PEG1-Val-Cit-PAB-PNP, such as photo-cleavable analogs for light-activated drug release and dual-warhead linkers enabling combination therapy. A 2024 study demonstrated that substituting Cit with hydroxyproline improved cathepsin B cleavage kinetics by 40%, though clinical viability remains under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume